

1-O-Hexadecyl-2-O-methyl-rac-glycerol chemical structure and synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-O-Hexadecyl-2-O-methyl-rac-glycerol

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An In-depth Technical Guide to **1-O-Hexadecyl-2-O-methyl-rac-glycerol**: Chemical Structure, Synthesis, and Biological Activity

Introduction

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetic ether lipid that serves as a valuable tool in biochemical and pharmacological research. As a diacylglycerol analog, its structure features a stable ether linkage at the sn-1 position and a methyl ether at the sn-2 position of the glycerol backbone. This configuration prevents metabolism by phospholipases that typically cleave ester bonds, making it a stable molecular probe. Its primary recognized mechanism of action is the inhibition of protein kinase C (PKC), a critical enzyme in cellular signal transduction pathways.^{[1][2]} This guide provides a comprehensive overview of its chemical structure, a representative synthesis protocol, and its role in modulating cellular signaling pathways.

Chemical Structure and Properties

1-O-Hexadecyl-2-O-methyl-rac-glycerol is characterized by a 16-carbon alkyl (hexadecyl) chain attached via an ether bond to the first carbon of the glycerol backbone, and a methyl group ether-linked to the second carbon. The "rac" designation indicates that it is a racemic mixture of both R and S enantiomers at the C-2 position.

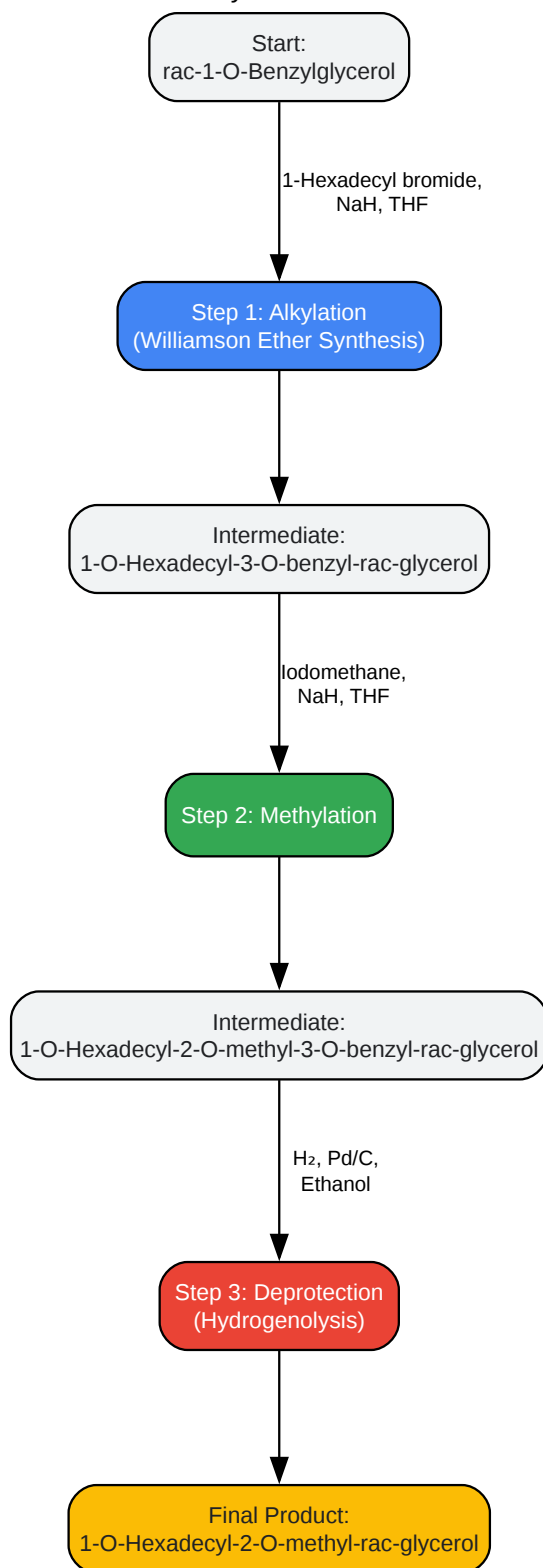
Table 1: Physicochemical Properties of **1-O-Hexadecyl-2-O-methyl-rac-glycerol**

Property	Value	References
Molecular Formula	C ₂₀ H ₄₂ O ₃	[1][3][4]
Molecular Weight	330.55 g/mol	[3][4]
CAS Number	84337-41-7 (for racemate)	[2][5]
Appearance	Solution in ethanol or solid	[1]
Typical Purity	≥95%	[3]
Solubility	Ethanol: >25 mg/mL, DMSO: >10 mg/mL, DMF: >8.3 mg/mL	[1]

Chemical Synthesis

The synthesis of **1-O-Hexadecyl-2-O-methyl-rac-glycerol** can be achieved through a multi-step process starting from a suitable glycerol precursor. A common strategy involves the protection of the sn-1 and sn-3 hydroxyl groups, followed by sequential etherification at the remaining positions and final deprotection. The following workflow and protocol represent a general and logical pathway for its chemical synthesis.

General Synthesis Workflow

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Caption: A representative workflow for the chemical synthesis of **1-O-Hexadecyl-2-O-methyl-rac-glycerol**.

Representative Experimental Protocol

This protocol is a generalized representation and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 1-O-Hexadecyl-3-O-benzyl-rac-glycerol

- To a stirred solution of rac-1-O-benzylglycerol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.
- Allow the mixture to stir for 30 minutes at room temperature.
- Add 1-hexadecyl bromide (1.0 equivalent) dropwise to the solution.
- Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.
- Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 1-O-Hexadecyl-3-O-benzyl-rac-glycerol.

Step 2: Synthesis of 1-O-Hexadecyl-2-O-methyl-3-O-benzyl-rac-glycerol

- Dissolve the product from Step 1 in anhydrous THF under an inert atmosphere.
- Add sodium hydride (1.1 equivalents) portion-wise at 0 °C and stir the suspension for 30 minutes at room temperature.
- Add iodomethane (1.2 equivalents) dropwise.[3]

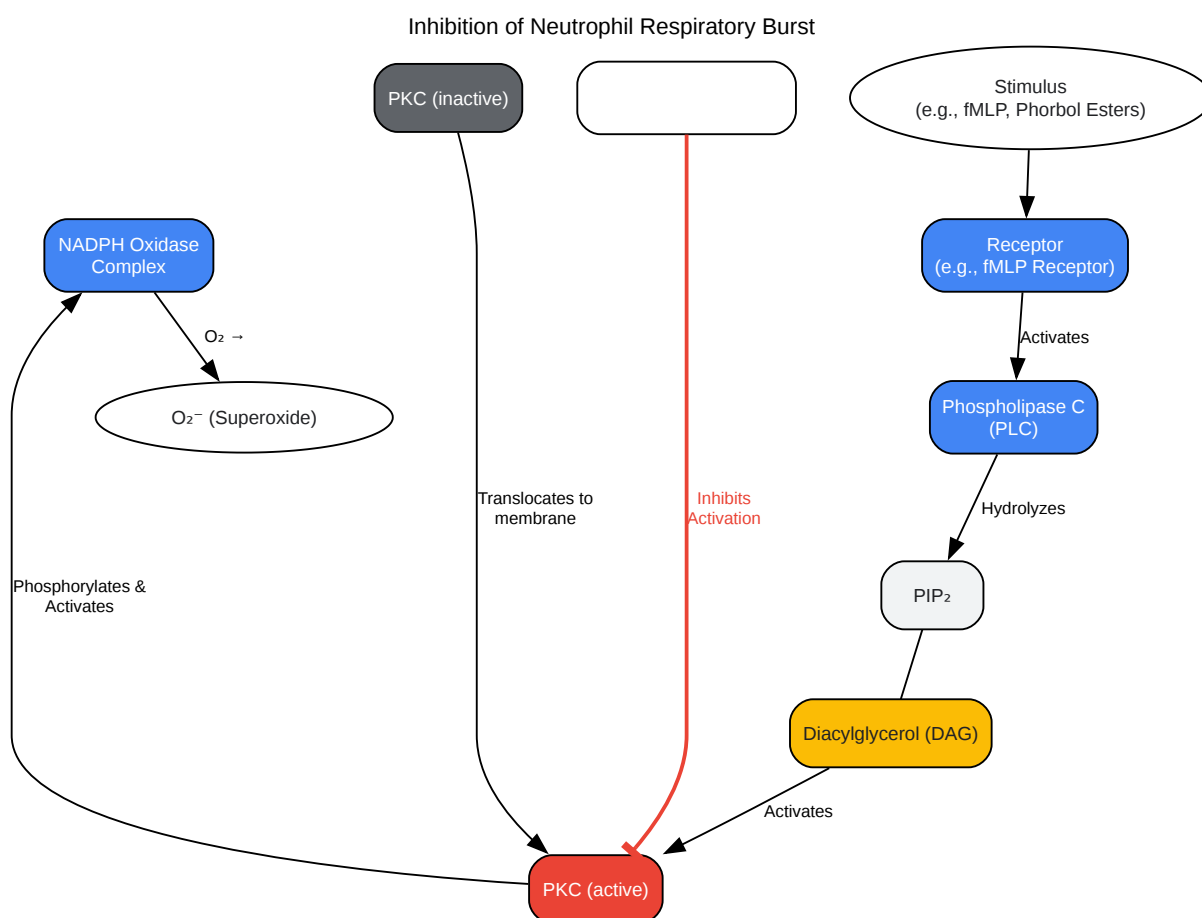
- Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.
- Quench the reaction carefully with water and extract the product with an organic solvent.
- Wash the combined organic phases, dry, and concentrate. The crude product can be purified by column chromatography if necessary.

Step 3: Synthesis of **1-O-Hexadecyl-2-O-methyl-rac-glycerol** (Deprotection)

- Dissolve the methylated intermediate from Step 2 in ethanol.
- Add a catalytic amount of palladium on carbon (10% Pd/C).
- Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours.
- Monitor the reaction by TLC for the disappearance of the starting material.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield the final product, **1-O-Hexadecyl-2-O-methyl-rac-glycerol**. Further purification via chromatography may be performed if needed.

Biological Activity and Signaling Pathways

The primary biological role of **1-O-Hexadecyl-2-O-methyl-rac-glycerol** is as an inhibitor of Protein Kinase C (PKC). In human neutrophils, this inhibition prevents the respiratory burst, a critical process for pathogen destruction that involves the rapid release of reactive oxygen species (ROS).^[1] The compound acts as a stable analog of diacylglycerol (DAG), a natural activator of PKC, but fails to induce the proper conformational changes for enzyme activation, thereby acting as an antagonist.



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Caption: Signaling pathway of PKC inhibition in neutrophils by **1-O-Hexadecyl-2-O-methyl-rac-glycerol**.

Beyond its direct effects on PKC, this compound is situated within the broader context of ether lipid biology. Ether lipids are integral components of cellular membranes, particularly in lipid rafts, and are involved in protecting cells from oxidative stress and modulating membrane fluidity.[6] Furthermore, the metabolism of related anti-neoplastic ether lipids, such as

Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), can produce 1-O-alkyl-2-O-methylglycerol as a metabolite, suggesting complex roles in cell fate and signaling.[3][7]

Table 2: Summary of Biological Activity

Target/Process	Effect	Cell Type/System	References
Protein Kinase C (PKC)	Inhibition	Human Neutrophils	[1]
Respiratory Burst	Prevention	Human Neutrophils	[1]
Cell Proliferation	May act as a precursor for antiproliferative glycolipids	Epithelial Cancer Cell Lines	[8]
Cellular Membranes	Integration into lipid bilayer, potentially perturbing local environment	General	[3]

Applications in Research

The stability and defined mechanism of action of **1-O-Hexadecyl-2-O-methyl-rac-glycerol** make it a standard tool for:

- Studying PKC-dependent signaling: It allows researchers to dissect the role of PKC in various cellular processes by providing a specific inhibitory probe.
- Investigating Neutrophil Function: It is used to explore the mechanisms of the respiratory burst and its importance in immune responses.[1]
- Drug Development: It serves as a reference compound and a structural backbone for the synthesis of more complex, biologically active ether lipids with potential therapeutic applications, including anti-cancer agents.[8][9]

Conclusion

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetically accessible and biologically potent ether lipid. Its well-characterized role as a Protein Kinase C inhibitor provides researchers with a reliable tool to investigate a fundamental signaling pathway. As the interest in ether lipids as therapeutic agents and modulators of membrane dynamics continues to grow, this compound remains a cornerstone for foundational research and a building block for the development of novel molecular entities.

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- To cite this document: BenchChem. [1-O-Hexadecyl-2-O-methyl-rac-glycerol chemical structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b054412#1-o-hexadecyl-2-o-methyl-rac-glycerol-chemical-structure-and-synthesis]

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